
4-Bromo-5-methylindole-3-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methylindole-3-acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and an acetic acid moiety at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylindole-3-acetic acid typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-methylindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the acetic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methylindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the indole ring can influence its binding affinity to various receptors and enzymes. The acetic acid moiety may also play a role in its biological activity by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.
5-Bromoindole-3-acetic acid: Similar to 4-Bromo-5-methylindole-3-acetic acid but with the bromine atom at a different position.
5-Methylindole-3-acetic acid: Lacks the bromine atom but has the same methyl and acetic acid groups.
Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
2-(4-bromo-5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-3-8-10(11(6)12)7(5-13-8)4-9(14)15/h2-3,5,13H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
BDAGGLKHDXHFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC=C2CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
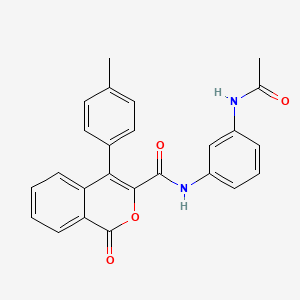
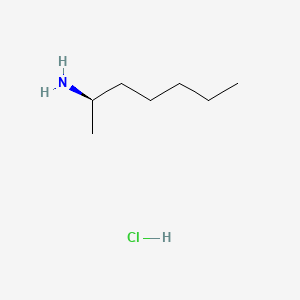
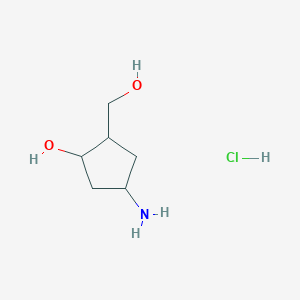
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
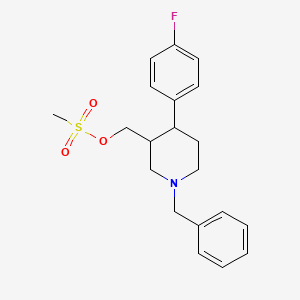
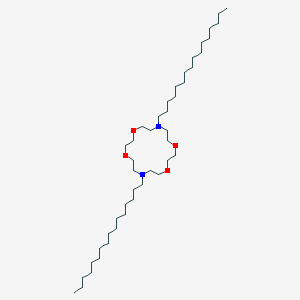
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
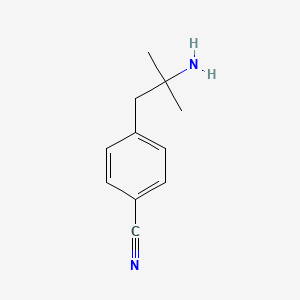
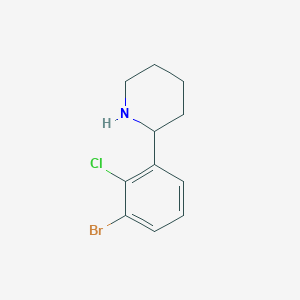
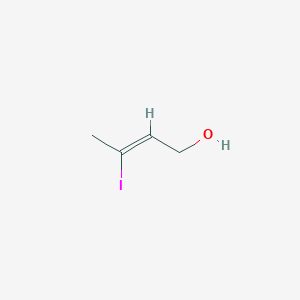
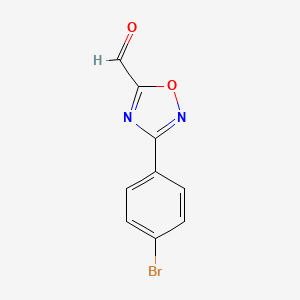
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
